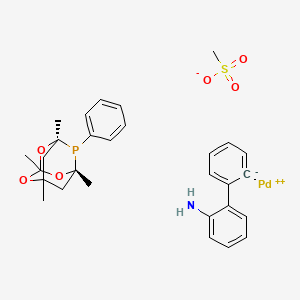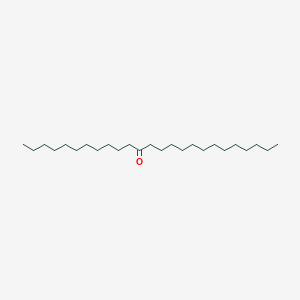
12-Pentacosanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Pentacosanone, also known as pentacosan-12-one, is a long-chain alkyl ketone with the molecular formula C25H50O and a molecular weight of 366.66 g/mol . It is characterized by a ketone functional group located at the 12th carbon of a 25-carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Pentacosanone can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 12-pentacosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The starting material, 12-pentacosanol, is subjected to controlled oxidation using industrial oxidizing agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Pentacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert this compound back to 12-pentacosanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 12-Pentacosanol.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
12-Pentacosanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 12-Pentacosanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular redox states. Additionally, its long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
13-Pentacosanone: Similar in structure but with the ketone group at the 13th carbon.
14-Pentacosanone: Ketone group at the 14th carbon.
12-Hexacosanone: Similar structure with a longer carbon chain.
Uniqueness: 12-Pentacosanone is unique due to its specific position of the ketone group, which influences its chemical reactivity and physical properties. This positional specificity can result in different biological and chemical behaviors compared to its isomers .
Properties
Molecular Formula |
C25H50O |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
pentacosan-12-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
VFOZLTSXULEQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


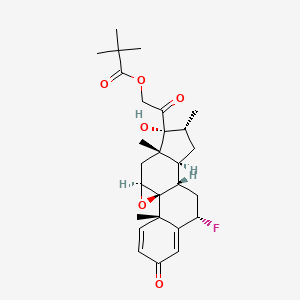
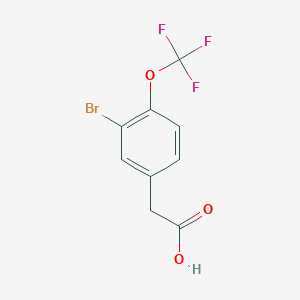
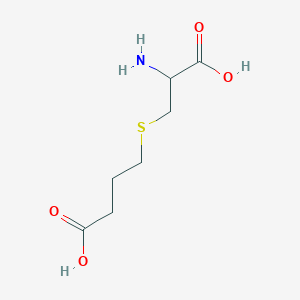
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
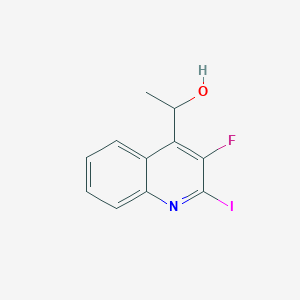
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)
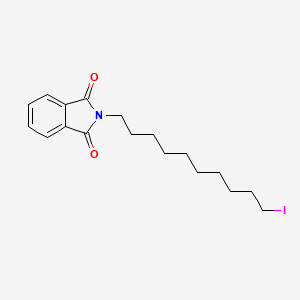
![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)
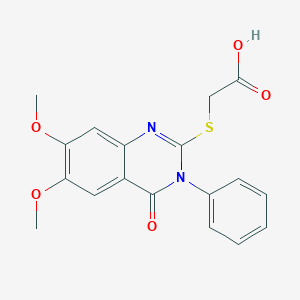
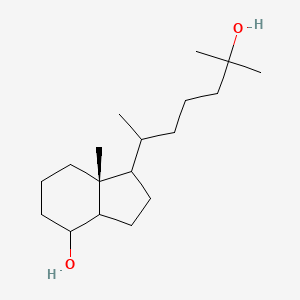
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425562.png)
